molecular formula C30H36N2O8 B13397117 Fmoc-Glu(OtBu)-SerPsi(Me,Me)Pro-OH

Fmoc-Glu(OtBu)-SerPsi(Me,Me)Pro-OH

Cat. No.: B13397117
M. Wt: 552.6 g/mol
InChI Key: DSGXIRQTDFOKPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Glu(OtBu)-SerPsi(Me,Me)Pro-OH is a dipeptide compound used primarily in peptide synthesis. It is a derivative of glutamic acid and serine, modified with fluorenylmethyloxycarbonyl (Fmoc) and tert-butyl (OtBu) protecting groups. The compound also contains a pseudoproline (Psi) moiety, which helps in disrupting β-sheet structures during peptide synthesis, thus preventing aggregation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Glu(OtBu)-SerPsi(Me,Me)Pro-OH typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Fmoc-Glu(OtBu)-SerPsi(Me,Me)Pro-OH undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

The major products formed from these reactions are peptides with specific sequences, depending on the amino acids or peptides coupled with this compound .

Mechanism of Action

The mechanism of action of Fmoc-Glu(OtBu)-SerPsi(Me,Me)Pro-OH involves its role as a building block in peptide synthesis. The pseudoproline moiety disrupts β-sheet structures, preventing aggregation and facilitating the synthesis of longer peptide chains. This enhances the efficiency and yield of peptide synthesis .

Properties

IUPAC Name

3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H36N2O8/c1-29(2,3)40-25(33)15-14-23(26(34)32-24(27(35)36)17-39-30(32,4)5)31-28(37)38-16-22-20-12-8-6-10-18(20)19-11-7-9-13-21(19)22/h6-13,22-24H,14-17H2,1-5H3,(H,31,37)(H,35,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSGXIRQTDFOKPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N(C(CO1)C(=O)O)C(=O)C(CCC(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H36N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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